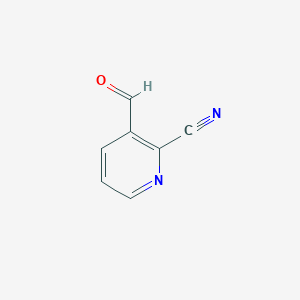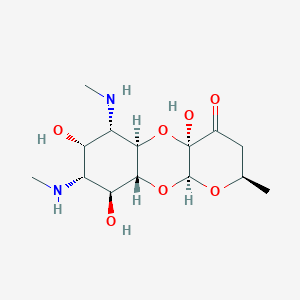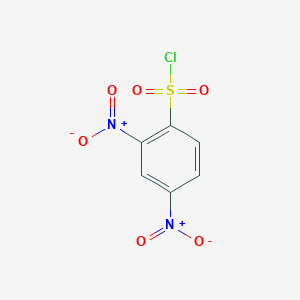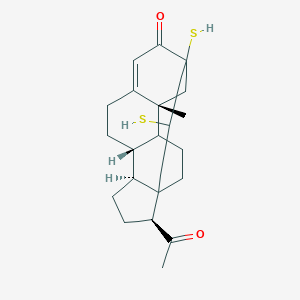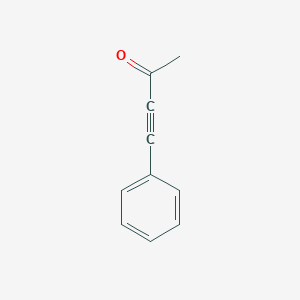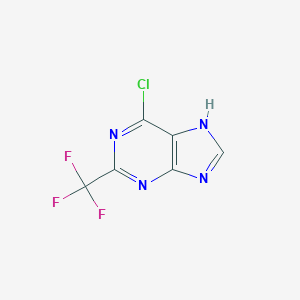
6-chloro-2-(trifluoromethyl)-7H-purine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives has been approached through various methodologies. One such method involves the synthesis of 6-chloro-2-iodopurine from hypoxanthine, which is achieved through a regiospecific lithiation/quenching sequence using Harpoon's base and tributyltin chloride . Another approach for synthesizing 6-substituted purine derivatives includes the Mitsunobu reaction of 2,6-dichloropurine with different alcohols, followed by treatment with ammonia to yield various substituted adenines . Additionally, solid-phase synthesis techniques have been employed to create 2,6,8-trisubstituted purines from 2,6-dichloropurine bound to polystyrene-based Rink resin, with selective successive displacements of the chlorine atoms .
Molecular Structure Analysis
The molecular structure of 6-chloro-2-iodopurine and its 9-protected precursor has been confirmed by single crystal X-ray diffraction, which is a critical step in understanding the regioselectivity of the synthesis process . X-ray crystal structures of several 6-substituted purine derivatives show variations in the conformation of the purine and appended rings, which can influence the chemical reactivity and biological activity of these compounds .
Chemical Reactions Analysis
The reactivity of 6-substituted purines in nucleophilic aromatic substitution (SNAr) reactions has been extensively studied. For instance, 6-halopurine compounds exhibit different reactivities with various nucleophiles, and the reactivity order has been determined under different conditions . The study of these reactions provides insights into the mechanisms and can help in designing more efficient synthetic routes for purine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives are influenced by the substituents on the purine ring. For example, the introduction of a 2,6-difluorobenzyl group at the 9-position of 2,6-dichloropurine significantly affects the compound's biological activity, as demonstrated by its inhibition of phosphodiesterase isozymes . The electronic effects of different substituents on the purine ring can also be inferred from NMR chemical shifts, as observed in the titration of 6-halopurine nucleosides with trifluoroacetic acid .
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : Synthesis of new chromene containing 1,3,4-thiadiazole and trifluoromethyl .
- Methods of Application : The compound was synthesized and its structure was characterized by IR, 1H-NMR, 13C-NMR, 19F-NMR and HRMS .
- Results : A new chromene containing 1,3,4-thiadiazole and trifluoromethyl (CF3), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide was synthesized .
-
Scientific Field: Pharmaceutical Chemistry
- Application : Investigation of the biological properties of coumarin systems .
- Methods of Application : This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .
- Results : Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820. Those compounds are valuable kinds of oxygen containing heterocycles widely found in nature .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 6-Chloro-2-(trifluoromethyl)quinolin-4-ol .
- Methods of Application : The compound was synthesized and its structure was characterized by various techniques such as NMR, HPLC, LC-MS, UPLC .
- Results : The compound 6-Chloro-2-(trifluoromethyl)quinolin-4-ol was successfully synthesized .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of a new chromene containing 1,3,4-thiadiazole and trifluoromethyl .
- Methods of Application : The compound was synthesized and its structure was characterized by IR, 1H-NMR, 13C-NMR, 19F-NMR and HRMS .
- Results : A new chromene containing 1,3,4-thiadiazole and trifluoromethyl (CF3), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide was synthesized .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 6-Chloro-2-(trifluoromethyl)quinolin-4-ol .
- Methods of Application : The compound was synthesized and its structure was characterized by various techniques such as NMR, HPLC, LC-MS, UPLC .
- Results : The compound 6-Chloro-2-(trifluoromethyl)quinolin-4-ol was successfully synthesized .
-
Scientific Field: Medicinal Chemistry
- Application : Investigation of the biological potential of indole derivatives .
- Methods of Application : This review includes the recent research in synthesis methods of indole systems, investigating their biological properties .
- Results : Compound N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride (28) showed significant sPLA 2 inhibition activity that is comparable or more to ursolic acid (positive control) .
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWPMEDWAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421812 | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
CAS RN |
1998-63-6 | |
| Record name | 1998-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


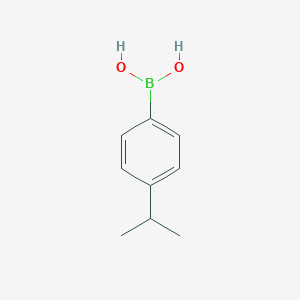
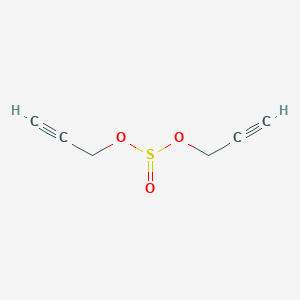

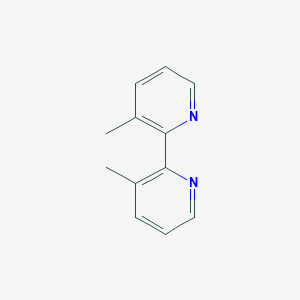
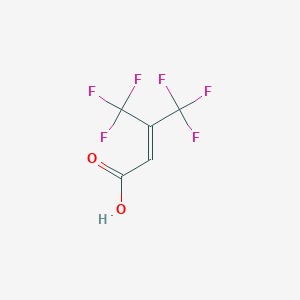
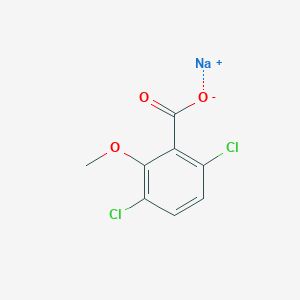
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

